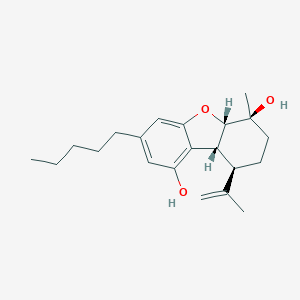

Cannabielsoin

描述

Cannabielsoin is a natural product found in Cannabis sativa with data available.

Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

科学研究应用

疼痛缓解

初步研究表明,Cannabielsoin 可能具有缓解疼痛的特性 . 这使得它成为寻求自然疗法来缓解疼痛的人们的潜在选择。

大麻素生物合成

This compound 在大麻素的生物合成中起作用 . 需要透彻了解其生物合成,才能设计出具有特定大麻素特征的菌株 .

药理学研究

This compound 的研究可以为更广泛的药理学研究领域做出贡献 . 随着大麻在许多地区的合法化,科学正在转向研究大麻素的药典 .

制药应用中的质量控制

开发具有制药应用的质量控制大麻素定量技术很重要 . 作为大麻素之一,this compound 可以被纳入此定量过程 .

大麻成分研究

This compound 是从 Cannabis Sativa 中报道的 500 多种化合物之一 . 对该化合物的研究有助于理解大麻中复杂的次生代谢产物混合物 .

潜在的治疗应用

虽然 this compound 的具体治疗应用尚未得到充分探索,但对大麻素的持续研究表明其在治疗各种疾病方面的潜在用途

作用机制

Target of Action

Cannabielsoin (CBE) is a metabolite of cannabidiol (CBD), one of the major chemical components of cannabis These include the classical cannabinoid receptors 1 (CB1) and 2 (CB2), as well as non-cannabinoid receptors . These receptors play a crucial role in many physiological and pathological processes .

Mode of Action

Cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells by inducing or inhibiting various signaling cascades . It’s plausible that CBE shares similar interactions with its targets, leading to changes in cellular processes.

Biochemical Pathways

Cannabinoids are known to modulate many physiological and pathological processes, including cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis . These processes are regulated by various signaling cascades that cannabinoids can induce or inhibit .

Pharmacokinetics

It’s known that cbe is a metabolite of cbd, formed as part of the metabolic process

Result of Action

Cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells . It’s plausible that CBE shares similar effects, leading to changes in cellular processes.

生化分析

Biochemical Properties

Cannabielsoin is primarily recognized as an oxidation byproduct of cannabidiol (CBD) and a minor mammalian metabolite of CBD . The pharmacological interactions between this compound and cannabinoid receptors remain largely unexplored, particularly with respect to cannabinoid receptor type 1 (CB1) .

Cellular Effects

Endogenous and exogenous cannabinoids, including this compound, modulate many physiological and pathological processes by binding classical cannabinoid receptors 1 (CB1) or 2 (CB2) or non-cannabinoid receptors . They are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .

Molecular Mechanism

The molecular mechanism of this compound remains incompletely understood at the molecular level . In brief, cannabinoids share a common initial pathway: tetraketide synthase (TKS), a type III polyketide synthase (PKS), catalyzes the sequential condensation of hexanoyl-CoA with three molecules of malonyl .

Temporal Effects in Laboratory Settings

This compound inhibited obsessive–compulsive behaviour in a time-dependent manner matching its pharmacokinetic profile . These data provide important information on the brain and plasma exposure of new phytocannabinoids and guidance for the most efficacious administration route and time points for determination of drug effects under in vivo conditions .

Dosage Effects in Animal Models

For instance, an oral dose of 2 mg/kg once a day and up to 20 mg/kg/ twice daily seemed well-tolerated and associated with mild side effects, both in healthy and diseased animals .

Metabolic Pathways

This compound is formed from cannabidiol as part of the metabolic process . A thorough understanding of their biosynthesis is required to engineer strains with specific cannabinoid profiles . The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .

属性

IUPAC Name |

(5aS,6S,9R,9aR)-6-methyl-3-pentyl-9-prop-1-en-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEAVAMWZAJWOI-MTOHEIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966364 | |

| Record name | Cannabielsoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-76-0 | |

| Record name | Cannabielsoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabielsoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIELSOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ERD6V6652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

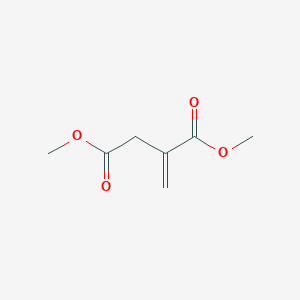

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

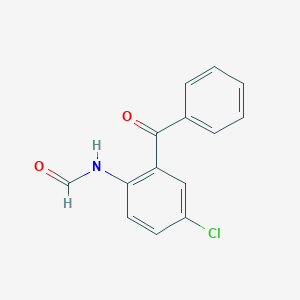

![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)

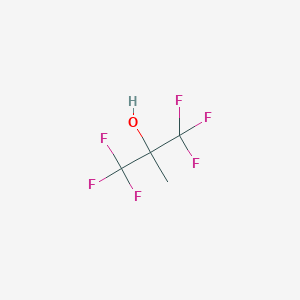

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)